molecular formula C11H7ClF3N B1428937 4-Chloro-3-methyl-2-(trifluoromethyl)quinoline CAS No. 1344242-18-7

4-Chloro-3-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1428937
CAS No.: 1344242-18-7
M. Wt: 245.63 g/mol
InChI Key: GMHAVEWYIIPDQM-UHFFFAOYSA-N
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Description

“4-Chloro-3-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1344242-18-7 . It has a molecular weight of 245.63 .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, trifluoromethylpyridines, which share some structural similarities with the compound , have been synthesized using Pd-catalyzed coupling reactions . Another method involves the cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string FC(F)(F)c1cc(Cl)c2ccccc2n1 . The InChI code for this compound is 1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 245.63 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Kategaonkar et al. (2010) focused on synthesizing new derivatives of quinoline and evaluating their antifungal and antibacterial activity. The study demonstrated that most of these compounds showed significant activity against tested strains, highlighting the potential of quinoline derivatives in antimicrobial applications (Kategaonkar et al., 2010).

Structural and Functional Studies

The research by Khodair et al. (1999) explored the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines. They found that quinoline derivatives have a broad range of biological properties, such as antimalarial, antibacterial, antihypertensive, antitumor, and fungicidal activities. This study highlights the versatility of quinoline derivatives in medicinal chemistry (Khodair et al., 1999).

Photochemical Reactions

Ono and Hata (1983) investigated the photochemical reactions of 2-(dimethylcarbamoyl)quinolines. Their study revealed that the introduction of a chlorine atom at the 4-position of the quinoline nucleus increases the yield of certain products, providing insights into the photochemical properties of quinolines (Ono & Hata, 1983).

Crystal Structure and Anti-bacterial Activity

Ghosh et al. (2020) studied the crystal structure of a laboratory-synthesized quinoline-triazole derivative. They found that the compound displayed moderate antibacterial activity against different bacterial strains, indicating the potential of quinoline derivatives in developing new antibacterial agents (Ghosh et al., 2020).

Synthesis of Biologically Important Derivatives

D'Souza et al. (2020) synthesized a series of quinoline incorporated triazole derivatives and evaluated their antimicrobial activities. Some of the novel compounds exhibited significant bioactivity, suggesting the importance of quinoline derivatives in pharmaceutical applications (D'Souza et al., 2020).

Regioselective SNAr Reaction

Zhao and Zhou (2010) demonstrated the regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates with various nucleophiles. This study contributes to the understanding of the chemical behavior of quinoline derivatives under different reaction conditions (Zhao & Zhou, 2010).

Safety and Hazards

This compound is classified as an irritant, with the potential to cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing personal protective equipment .

Properties

IUPAC Name

4-chloro-3-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-9(12)7-4-2-3-5-8(7)16-10(6)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAVEWYIIPDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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